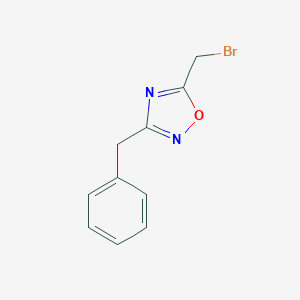

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-benzyl-5-(bromomethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPYJLWRGUEFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546466 | |

| Record name | 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103499-21-4 | |

| Record name | 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-benzyl-5-(bromomethyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-oxadiazole motif is a recognized bioisostere for amides and esters, offering enhanced metabolic stability.[1] The introduction of a reactive bromomethyl group at the 5-position provides a key handle for further molecular elaboration, making this compound a valuable building block for the synthesis of diverse chemical libraries. This guide details two robust synthetic routes, complete with mechanistic insights, step-by-step experimental protocols, and characterization data to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives are of significant interest in pharmaceutical sciences due to their wide range of biological activities.[1] The stability of the oxadiazole ring in biological systems makes it an attractive surrogate for ester and amide functionalities, which are often susceptible to enzymatic hydrolysis. By incorporating this scaffold, medicinal chemists can design drug candidates with improved pharmacokinetic profiles. The benzyl substituent at the 3-position and the reactive bromomethyl group at the 5-position of the target molecule offer opportunities for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

Proposed Synthetic Pathways

Two primary synthetic pathways for the preparation of 3-benzyl-5-(bromomethyl)-1,2,4-oxadiazole are presented. Both routes commence with the synthesis of a common precursor, phenylacetamidoxime.

Pathway 1: Halogen Exchange Route

This pathway involves the initial formation of a chloromethyl-substituted oxadiazole, followed by a halogen exchange reaction to yield the desired bromomethyl analog.

Caption: Pathway 1: Synthesis via a chloromethyl intermediate and subsequent halogen exchange.

Pathway 2: Direct Bromination Route

This alternative route involves the synthesis of a methyl-substituted oxadiazole, followed by a direct radical bromination of the methyl group.

Caption: Pathway 2: Synthesis via a methyl intermediate followed by radical bromination.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Phenylacetamidoxime (Common Precursor)

The initial step in both pathways is the conversion of phenylacetonitrile to phenylacetamidoxime. This reaction proceeds via the nucleophilic addition of hydroxylamine to the nitrile carbon.

Mechanism: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbon of the nitrile group. A subsequent proton transfer results in the formation of the amidoxime.

Experimental Protocol:

-

To a solution of hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or methanol, add a base like sodium carbonate or potassium hydroxide (1.1 equivalents) and stir for 30 minutes at room temperature.

-

Add phenylacetonitrile (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford phenylacetamidoxime, which can be purified by recrystallization.

| Reagent/Solvent | Molar Ratio | Purpose |

| Phenylacetonitrile | 1.0 | Starting material |

| Hydroxylamine Hydrochloride | 1.1 | Source of hydroxylamine |

| Base (e.g., Na2CO3) | 1.1 | To generate free hydroxylamine |

| Ethanol/Methanol | - | Solvent |

Pathway 1: Halogen Exchange Route

Step 2a: Synthesis of 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole

This step involves the acylation of phenylacetamidoxime with chloroacetyl chloride, followed by an intramolecular cyclization to form the 1,2,4-oxadiazole ring.

Mechanism: The amidoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form an O-acyl amidoxime intermediate. Subsequent heating promotes a dehydration and ring-closure reaction to yield the 1,2,4-oxadiazole.[1]

Experimental Protocol:

-

Dissolve phenylacetamidoxime (1.0 equivalent) in a suitable solvent like benzene or toluene.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise to the solution at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize any excess acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio | Purpose |

| Phenylacetamidoxime | 1.0 | Precursor |

| Chloroacetyl Chloride | 1.1 | Acylating and cyclizing agent |

| Benzene/Toluene | - | Solvent |

Step 3a: Synthesis of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole via Finkelstein Reaction

The final step in this pathway is a halogen exchange reaction, a classic Finkelstein reaction, to convert the chloromethyl group to the more reactive bromomethyl group.[2][3][4][5]

Mechanism: This is a nucleophilic substitution (SN2) reaction where the bromide ion from lithium bromide attacks the carbon atom bearing the chlorine, displacing the chloride ion. The reaction is driven to completion by the choice of a solvent in which lithium chloride is less soluble than lithium bromide.

Experimental Protocol:

-

Dissolve 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole (1.0 equivalent) in a polar aprotic solvent such as acetone or acetonitrile.

-

Add an excess of lithium bromide (e.g., 3-5 equivalents).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture and filter to remove any precipitated lithium chloride.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Purification can be achieved by column chromatography.

| Reagent/Solvent | Molar Ratio | Purpose |

| 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole | 1.0 | Precursor |

| Lithium Bromide | 3.0 - 5.0 | Brominating agent |

| Acetone/Acetonitrile | - | Solvent |

Pathway 2: Direct Bromination Route

Step 2b: Synthesis of 3-Benzyl-5-methyl-1,2,4-oxadiazole

This step involves the reaction of phenylacetamidoxime with acetic anhydride to form the methyl-substituted oxadiazole.

Mechanism: Similar to the reaction with chloroacetyl chloride, acetic anhydride acylates the amidoxime, and subsequent heating leads to cyclization and dehydration to form the 1,2,4-oxadiazole ring.

Experimental Protocol:

-

Suspend phenylacetamidoxime (1.0 equivalent) in acetic anhydride (used in excess as both reagent and solvent).

-

Heat the mixture to reflux for a specified period, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water to quench the excess acetic anhydride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

| Reagent/Solvent | Molar Ratio | Purpose |

| Phenylacetamidoxime | 1.0 | Precursor |

| Acetic Anhydride | Excess | Acylating agent and solvent |

Step 3b: Synthesis of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole via Wohl-Ziegler Bromination

The final step is the radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).[6][7][8] This is a classic Wohl-Ziegler reaction.[6][7][8]

Mechanism: The reaction is initiated by the homolytic cleavage of the radical initiator (AIBN) upon heating. The resulting radicals abstract a hydrogen atom from the methyl group of the oxadiazole, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a bromine source, typically Br₂, which is present in low concentrations from the reaction of NBS with trace amounts of HBr, to form the brominated product and a bromine radical, which continues the chain reaction.

Experimental Protocol:

-

Dissolve 3-benzyl-5-methyl-1,2,4-oxadiazole (1.0 equivalent) in a non-polar solvent such as carbon tetrachloride or 1,2-dichlorobenzene.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.1 equivalents).

-

Heat the mixture to reflux. The reaction can also be initiated by UV irradiation. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final product can be purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio | Purpose |

| 3-Benzyl-5-methyl-1,2,4-oxadiazole | 1.0 | Precursor |

| N-Bromosuccinimide (NBS) | 1.1 | Brominating agent |

| AIBN | 0.1 | Radical initiator |

| Carbon Tetrachloride | - | Solvent |

Characterization Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.3 (m, 5H, Ar-H), ~4.5 (s, 2H, -CH₂-Br), ~4.1 (s, 2H, Ar-CH₂-) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~175 (C=N of oxadiazole), ~168 (C-O of oxadiazole), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~32 (Ar-CH₂-), ~25 (-CH₂-Br) |

| Mass Spec (EI) | m/z: Expected molecular ion peak [M]⁺ and fragments corresponding to the loss of Br, CH₂Br, and benzyl groups. |

| IR (KBr) | ν (cm⁻¹): ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1600 (C=N), ~1580 (C=C), ~1450 (C-O-C), ~1250 (C-N), ~690 (C-Br) |

Safety, Handling, and Storage

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Reagent-Specific Hazards:

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes. Handle with care to prevent inhalation of dust.[9][10][11][12]

-

AIBN: Thermally unstable and can decompose exothermically. Store in a cool place away from heat sources.

-

Chloroacetyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Handle with extreme caution.

-

Lithium Bromide: Hygroscopic. Keep container tightly closed.

-

Solvents: Many of the solvents used are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.

Product Handling and Storage:

-

3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole: As a brominated organic compound, it should be handled with care. Avoid inhalation and contact with skin and eyes. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of 3-benzyl-5-(bromomethyl)-1,2,4-oxadiazole. Both the halogen exchange and direct bromination routes offer reliable methods for obtaining the target compound. The choice between the two pathways may depend on the availability of starting materials, preferred reaction conditions, and scalability considerations. The provided experimental protocols and mechanistic discussions are intended to equip researchers with the necessary information to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

- Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(3), 455-463.

- de la Herrán, G., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 259-267.

- Agirbas, H., & Cakir, B. (1992). The Reaction of Amidoximes with Chloroacetyl Chloride.

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 27). Finkelstein reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

- Sharma, P., & Kumar, V. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Li, B., Buzon, R. A., & Zhang, Z. (2010). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(thiophen-2-yl)oxazole. Organic Syntheses, 87, 16.

-

ChemScience. (2024, April 8). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

- Pace, V., & Holzer, W. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(21), 7545.

- Bondarchuk, S. (2022). (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87.

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

- Wang, Y., et al. (2023).

-

RASAYAN Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][9][13] OXAZIN-4-YL) ACETATE DERIV. RASAYAN J. Chem., 14(1).

- Kallikat, J., et al. (2019). Modifications to the process for the synthesis of new 1,2,4-oxadiazole analogues and the short review on synthetic methodologies. International Journal of Life Sciences Research, 7(2), 87-104.

- Li, B., Buzon, R. A., & Zhang, Z. (2010). 5-(Thiophen-2-yl)oxazole. Organic Syntheses Procedure.

- L.S.College, Muzaffarpur. (2020, August 12). Finkelstein reaction.

- Beilstein Journals. (n.d.). Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles.

-

SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

- A facile amidation of chloroacetyl chloride using DBU. (n.d.).

-

Chem-Station Int. Ed. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

- ResearchGate. (2025, August 9). (PDF) Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2″-sulfanyl acetamide.

- Google Patents. (n.d.). WO2017005570A1 - Process for preparing chloroacetyl chloride.

- Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl).

-

BYJU'S. (n.d.). Finkelstein reaction. Retrieved from [Link]

- Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.

- ResearchG

-

Wikipedia contributors. (2023, November 29). Wohl–Ziegler bromination. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

- ChemScience. (2024, April 8).

- Ley, S. V., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 225-233.

- Taha, M., et al. (2021). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. ACS Omega, 6(39), 25366-25378.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 5. byjus.com [byjus.com]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. lobachemie.com [lobachemie.com]

- 12. chemscience.com [chemscience.com]

- 13. applications.emro.who.int [applications.emro.who.int]

An In-Depth Technical Guide to 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere of amides and esters, which grants it enhanced metabolic stability.[1] This five-membered heterocycle is a recurring motif in a plethora of biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] This guide focuses on a particularly intriguing derivative: 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole. The presence of a reactive bromomethyl group at the 5-position transforms this molecule into a highly versatile building block for the synthesis of more complex molecular architectures. As a Senior Application Scientist, this document is crafted to provide not just a repository of data, but a cohesive understanding of the molecule's physicochemical nature, a reliable blueprint for its synthesis, and a well-reasoned perspective on its reactivity and potential applications in drug discovery.

Molecular and Physicochemical Profile

While specific experimental data for 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole is not extensively documented in publicly available literature, a comprehensive profile can be constructed from foundational chemical principles and data from closely related analogs.[4][5]

Table 1: Physicochemical Properties of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole

| Property | Value/Description | Source/Rationale |

| CAS Number | 103499-21-4 | [6] |

| Molecular Formula | C₁₀H₉BrN₂O | [6] |

| Molecular Weight | 253.11 g/mol | [6] |

| Appearance | Likely a white to off-white solid at room temperature. | Based on the solid form of its chloro-analog and other similar aromatic oxadiazoles.[5] |

| Melting Point | Expected to be in the range of 60-100 °C. | Inferred from the melting points of related 3-aryl-5-(halomethyl)-1,2,4-oxadiazoles. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | The aromatic and heterocyclic nature suggests solubility in organic media. The 1,2,4-oxadiazole ring generally has lower water solubility compared to its 1,3,4-isomer.[2] |

| Stability | Stable under standard laboratory conditions. The bromomethyl group can be susceptible to hydrolysis in the presence of strong nucleophiles or prolonged exposure to moisture. The 1,2,4-oxadiazole ring is known to have a weak O-N bond and can undergo rearrangement under thermal or photochemical conditions.[2] | General chemical stability of similar heterocyclic compounds. |

| Hazard Profile | Irritant. Should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles. | [6] |

Synthesis of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole: A Step-by-Step Protocol

The most prevalent and reliable method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is the cyclization of an O-acylamidoxime intermediate.[7] This intermediate is formed from the reaction of an amidoxime with a carboxylic acid or its activated derivative. For the synthesis of the title compound, phenylacetamidoxime and bromoacetic acid (or its acyl chloride) would be the key starting materials.

Proposed Synthetic Pathway

Sources

- 1. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers. 2. Identification of more aqueous soluble analogs as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 7. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole: A Targeted Covalent Inhibitor

Abstract

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This guide explores the hypothetical mechanism of action of a novel derivative, 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole, designed as a targeted covalent inhibitor. We will dissect the molecule's architecture, proposing a scientifically grounded hypothesis for its interaction with a putative biological target. This document will further detail a comprehensive research program, including step-by-step experimental protocols, to validate this proposed mechanism. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the rational design of novel therapeutics, particularly in the realm of covalent inhibitors.

Introduction: The Rationale for a Multifunctional Scaffold

The pursuit of novel therapeutic agents with enhanced specificity and prolonged duration of action has led to a resurgence of interest in covalent inhibitors.[3] These molecules form a stable, covalent bond with their biological target, often leading to irreversible inhibition.[4] The design of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole is predicated on a tripartite structure, where each component plays a distinct and synergistic role in its putative biological activity.

-

The 1,2,4-Oxadiazole Core: This heterocyclic moiety provides a stable and synthetically tractable framework. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties.[1][5] The oxadiazole ring is also recognized as a bioisostere of esters and amides, enabling it to participate in hydrogen bonding and other non-covalent interactions within a target's binding site.

-

The Benzyl Group: Appended at the 3-position, the benzyl group serves as a key recognition element. Its phenyl ring is capable of engaging in hydrophobic and π-stacking interactions within a protein's binding pocket, contributing significantly to the molecule's affinity and selectivity for its target.[6][7]

-

The Bromomethyl "Warhead": The 5-(bromomethyl) group is the molecule's reactive component, or "warhead." As a potent alkylating agent, it is designed to react with a nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) in or near the binding site of the target protein, forming a covalent bond.[8][9] This targeted covalent modification is hypothesized to be the basis for the compound's potent and sustained biological effect.

A Proposed Mechanism of Action: Targeted Covalent Inhibition of a Cysteine Protease

Based on the structural features of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole, we hypothesize that it acts as a targeted covalent inhibitor of a cysteine protease, a class of enzymes implicated in various diseases, including cancer and inflammatory disorders.

The proposed mechanism involves a two-step process:

-

Reversible Binding: The inhibitor first docks into the active site of the target protease. This initial, non-covalent binding is guided by interactions between the benzyl group and hydrophobic pockets within the active site, as well as potential hydrogen bonding involving the oxadiazole ring. This reversible binding step is crucial for orienting the reactive bromomethyl group in proximity to the catalytic cysteine residue.

-

Irreversible Covalent Modification: Once optimally positioned, the electrophilic carbon of the bromomethyl group undergoes a nucleophilic attack by the thiol side chain of the active site cysteine. This results in the formation of a stable thioether bond and the displacement of the bromide ion. This covalent modification of the catalytic cysteine leads to the irreversible inactivation of the enzyme.

The following diagram illustrates this proposed mechanism of action:

Caption: Proposed two-step mechanism of covalent inhibition.

A Research Program for Mechanism of Action Validation

To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following sections outline the key experiments, from initial biochemical assays to cellular and proteomic studies.

Synthesis of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole

While a detailed synthetic route is not the primary focus of this guide, a plausible approach would involve the cyclization of a suitable amidoxime with a derivative of bromoacetic acid, followed by the introduction of the benzyl group. Alternatively, a pre-formed benzyl-amidoxime could be reacted with a bromoacetylating agent. Benzylic bromination of a corresponding methyl-substituted precursor using N-bromosuccinimide (NBS) under photochemical conditions is also a viable strategy.[10][11]

Experimental Workflows and Protocols

The initial phase of the investigation focuses on confirming direct interaction with and inhibition of a model cysteine protease (e.g., papain or a disease-relevant caspase).

Caption: Workflow for confirming covalent target inhibition.

Protocol 1: Enzyme Inhibition Assay

-

Objective: To determine the potency (IC50) and time-dependency of inhibition.

-

Materials: Purified cysteine protease, fluorogenic substrate, 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole, assay buffer.

-

Procedure:

-

Prepare a dilution series of the inhibitor in DMSO.

-

In a 96-well plate, pre-incubate the enzyme with varying concentrations of the inhibitor for different time points (e.g., 0, 15, 30, 60 minutes).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each condition.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value at each pre-incubation time.

-

-

Expected Outcome: A time-dependent decrease in IC50 would be indicative of covalent inhibition.

Protocol 2: Dialysis Experiment for Irreversibility

-

Objective: To confirm the irreversible nature of the inhibition.

-

Procedure:

-

Incubate the enzyme with a concentration of the inhibitor sufficient to achieve >90% inhibition.

-

As a control, incubate the enzyme with buffer alone.

-

Subject both samples to extensive dialysis against a large volume of assay buffer to remove any unbound inhibitor.

-

Measure the residual enzyme activity of both samples using the assay described in Protocol 1.

-

-

Expected Outcome: If the inhibition is irreversible, the enzyme activity will not be restored after dialysis.

Protocol 3: Mass Spectrometry for Adduct Confirmation

-

Objective: To directly observe the covalent modification of the target protein.

-

Procedure:

-

Incubate the enzyme with an excess of the inhibitor.

-

Remove unbound inhibitor using a desalting column.

-

Analyze the intact protein by mass spectrometry (e.g., ESI-MS).

-

-

Expected Outcome: A mass increase corresponding to the molecular weight of the inhibitor minus the mass of HBr, confirming the formation of a covalent adduct.

The next phase is to assess the compound's activity in a cellular context and identify its specific protein targets.

Caption: Workflow for cellular characterization and target identification.

Protocol 4: Cell Viability Assay

-

Objective: To determine the cytotoxic or anti-proliferative effects of the compound on a relevant cancer cell line.

-

Procedure:

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 72 hours).

-

Assess cell viability using a suitable method (e.g., MTT assay).

-

Calculate the EC50 value.

-

-

Expected Outcome: A dose-dependent decrease in cell viability, providing a measure of the compound's cellular potency.

Protocol 5: Activity-Based Protein Profiling (ABPP)

-

Objective: To identify the specific protein targets of the covalent inhibitor in a complex biological sample.

-

Procedure:

-

Treat cell lysates with the inhibitor or a vehicle control.

-

Label the remaining active cysteine residues with a broad-spectrum, cysteine-reactive fluorescent probe.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using an in-gel fluorescence scanner.

-

Proteins that are targets of the inhibitor will show a decrease in fluorescence signal compared to the control.

-

Excise the bands of interest and identify the proteins by LC-MS/MS.

-

-

Expected Outcome: Identification of specific proteins whose labeling by the fluorescent probe is blocked by pre-treatment with 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole, thus revealing them as potential targets.[12]

Data Presentation

The following table summarizes the hypothetical data that would be generated from the experimental program outlined above.

| Assay | Parameter | Hypothetical Value | Interpretation |

| Enzyme Inhibition | IC50 (t=0 min) | 10 µM | Initial reversible binding affinity. |

| IC50 (t=60 min) | 0.5 µM | Time-dependent increase in potency, suggesting covalent modification. | |

| Dialysis | Activity Recovery | < 5% | Confirms irreversible inhibition. |

| Mass Spectrometry | Mass Shift | + 252 Da | Corresponds to the addition of the inhibitor moiety (C10H9N2O), confirming covalent adduct formation. |

| Cell Viability | EC50 (Cancer Cell Line) | 2 µM | Demonstrates cellular potency. |

| ABPP | Top Target Identified | Caspase-3 | Provides a specific, disease-relevant target for further investigation. |

Conclusion and Future Directions

This guide has presented a detailed, scientifically plausible hypothesis for the mechanism of action of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole as a targeted covalent inhibitor of cysteine proteases. The proposed research program provides a clear roadmap for the validation of this mechanism, from initial biochemical characterization to target identification in a cellular context.

Future work would involve confirming the identified target (e.g., Caspase-3) through orthogonal methods such as Western blotting for downstream pathway modulation and site-directed mutagenesis of the putative target cysteine to demonstrate the necessity of this residue for covalent modification. The insights gained from these studies would be invaluable for the further optimization of this promising scaffold in the development of novel, highly selective, and potent therapeutic agents.

References

-

cheMIKAILproteomics. (n.d.). Research. Retrieved from [Link]

- Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Najczuk, J. J., Chaładaj, W., & Furman, B. (2026). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. Organic Letters, 27, 1221-1225.

- Ghasemi, H., et al. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. Bioorganic Chemistry, 115, 105234.

- Singh, J., et al. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Journal of Medicinal Chemistry, 65(23), 15336-15368.

- Bauer, A., & Bracher, F. (2012). Electrophilic natural products and their biological targets.

- Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-387). Elsevier.

- Nowak, M., & Giel-Pietraszuk, M. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3).

- Kumar, V., & Abdul-Wahab, B. (2014). Role of benzyl alcohol in the unfolding and aggregation of interferon α-2a. Molecular Pharmaceutics, 11(8), 2646-2657.

-

Cambridge MedChem Consulting. (2023). Covalent Inhibitors. Retrieved from [Link]

- Reddy, T. S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 24.

- Yilmaz, I., et al. (2024). Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. Journal of Molecular Structure, 1301, 137397.

- Szafrański, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

- Psenakova, K., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(18), 10340-10361.

- Bauer, A., & Bracher, F. (2012). Electrophilic natural products and their biological targets.

- Nowak, M., & Giel-Pietraszuk, M. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3).

- Psenakova, K., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(18), 10340-10361.

- Acar, Ç., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(38), 24835-24847.

- Wang, Y., et al. (2022). Some representative compounds with benzyl group (in blue) as pharmacophore.

- Sbaraglini, F., et al. (2018). Discovery of a Biologically Active Bromodomain Inhibitor by Target-Directed Dynamic Combinatorial Chemistry. ACS Medicinal Chemistry Letters, 9(6), 552-557.

- Al-Ostath, R. A., et al. (2021). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie, 354(10), e2100171.

- Backus, K. M., et al. (2025). Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. Cell Chemical Biology, 32(3), 291-304.e9.

- Stouram, S. J., & Roche, V. F. (n.d.). Functional Group Characteristics and Roles. ASHP.

- Khan, I., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci., 27(5), 1269-1276.

- Nowak, M., & Giel-Pietraszuk, M. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3).

Sources

- 1. ijper.org [ijper.org]

- 2. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cheMIKAILproteomics [chemikailproteomics.com]

- 4. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ashp.org [ashp.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its role as a bioisosteric replacement for amide and ester functionalities, have propelled its exploration across a wide spectrum of therapeutic areas.[3][4] This technical guide provides an in-depth analysis of the diverse biological activities exhibited by 1,2,4-oxadiazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide exemplary experimental protocols for the evaluation of these compounds, thereby offering a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Rise of a Privileged Heterocycle

First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole ring has a rich history spanning over a century.[1] Initially of interest for its chemical properties, its significant potential in drug discovery has been increasingly recognized in the last few decades.[1][2] This is evidenced by the incorporation of the 1,2,4-oxadiazole moiety into several commercially available drugs, such as the cough suppressant Oxolamine and the antiviral drug Pleconaril.[1][2] The stability of the 1,2,4-oxadiazole ring to metabolic degradation and its ability to engage in hydrogen bonding interactions make it an attractive component for designing novel therapeutic agents.[3][5]

The synthesis of 1,2,4-oxadiazole derivatives is typically achieved through the cyclization of O-acyl amidoximes, which are themselves derived from the reaction of amidoximes with various acylating agents.[3] This synthetic accessibility allows for the facile generation of diverse libraries of compounds for biological screening.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The development of novel anticancer agents is a cornerstone of modern drug discovery, and 1,2,4-oxadiazole derivatives have demonstrated significant promise in this arena.[5] Their cytotoxic effects are often mediated through a variety of mechanisms, including the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.[2][6]

Induction of Apoptosis

A key mechanism through which many 1,2,4-oxadiazole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis.[6] One of the critical protein families involved in this process is the caspases, which are cysteine proteases that execute the apoptotic cascade.[6] Several studies have reported on 1,2,4-oxadiazole derivatives that act as potent activators of caspase-3, a key executioner caspase.[6]

For instance, a series of 3-aryl-5-aryl-1,2,4-oxadiazoles has been identified as novel apoptosis inducers through the activation of caspase-3, showing activity against breast and colorectal cancer cell lines.[6]

Enzyme Inhibition

1,2,4-oxadiazole derivatives have also been shown to inhibit various enzymes that are crucial for cancer cell survival and proliferation.

-

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer. A series of HDAC inhibitors containing the 1,2,4-oxadiazole heterocycle has been reported, with some compounds exhibiting potent inhibitory activity against HDAC-1, -2, and -3 with IC50 values in the low nanomolar range (e.g., 1.8, 3.6, and 3.0 nM, respectively).[1]

-

Carbonic Anhydrase (CA) Inhibition: CAs are involved in regulating pH, and their inhibition can be a therapeutic strategy for cancer. Substituted 1,2,4-oxadiazole-arylsulfonamides have been discovered as selective CA inhibitors with potential applications in cancer therapy.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,2,4-oxadiazole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole-benzothiazole | Colon (CaCo-2) | 4.96 | [7] |

| 1,2,4-Oxadiazole-benzothiazole | Colorectal (DLD1) | 0.35 | [7] |

| 1,2,4-Oxadiazole-benzothiazole | Breast (T47D) | 19.40 | [7] |

| 1,2,4-Oxadiazole-benzothiazole | Prostate (PC-3) | 15.7 | [7] |

| Glycosyl-triazole linked 1,2,4-oxadiazoles | Lung Carcinoma (NCl-H292) & Larynx Carcinoma (HEp-2) | 22-25% inhibition | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Objective: To determine the concentration of a 1,2,4-oxadiazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. 1,2,4-oxadiazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[8][9]

Mechanism of Action

The anti-inflammatory effects of 1,2,4-oxadiazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, potent inflammatory mediators.[1] Some derivatives also exhibit antitussive (cough suppressant) activity, which can be linked to their anti-inflammatory effects.[9]

Antimicrobial Activity: A Broad Spectrum of Defense

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. 1,2,4-oxadiazole derivatives have shown promising activity against a range of microbial pathogens, including fungi and bacteria.[5][8]

Antifungal Activity

Several 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antifungal activity against various plant pathogenic fungi.[8][10]

-

Mechanism of Action: A proposed mechanism for their antifungal action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[8][10] Molecular docking studies have shown that these compounds can interact with the active site of SDH through hydrogen bonding and hydrophobic interactions.[8][10]

The following table presents the antifungal activity of representative 1,2,4-oxadiazole derivatives.[8]

| Compound | Fungal Strain | EC50 (µg/mL) |

| 4f | Rhizoctonia solani | 12.68 |

| Fusarium graminearum | 29.97 | |

| Exserohilum turcicum | 29.14 | |

| Colletotrichum capsica | 8.81 | |

| 4q | Rhizoctonia solani | 38.88 |

| Fusarium graminearum | 149.26 | |

| Exserohilum turcicum | 228.99 | |

| Colletotrichum capsica | 41.67 |

Antibacterial and Anti-tubercular Activity

In addition to their antifungal properties, 1,2,4-oxadiazoles have also been investigated for their antibacterial and anti-tubercular activities.[8][9] Some derivatives have shown potent in vitro activity against Mycobacterium tuberculosis H37Rv.[9]

Central Nervous System (CNS) Activity: Modulating Neuronal Function

The 1,2,4-oxadiazole scaffold has also been explored for its potential to modulate the activity of various CNS targets, suggesting its utility in the treatment of neurological and psychiatric disorders.[1]

Receptor Binding and Enzyme Inhibition

1,2,4-oxadiazole derivatives have been shown to act as:

-

Ligands for various receptors: This includes benzodiazepine receptors, dopamine D4 receptors, muscarinic receptors, and 5-HT3 receptors.[3]

-

Inhibitors of enzymes: Such as monoamine oxidase (MAO).[3]

This diverse range of CNS targets highlights the potential of this scaffold in developing treatments for conditions like anxiety, psychosis, and neurodegenerative diseases.

Visualizing the Pathways: Synthesis and Mechanism

To better understand the synthesis and mechanism of action of 1,2,4-oxadiazole derivatives, we can use graphical representations.

General Synthetic Pathway

The following diagram illustrates a common synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles.

Caption: General synthesis of 1,2,4-oxadiazoles.

Apoptosis Induction Pathway

This diagram depicts the proposed mechanism of apoptosis induction by caspase-3 activating 1,2,4-oxadiazole derivatives.

Caption: Caspase-3 mediated apoptosis by 1,2,4-oxadiazoles.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and diverse biological activities make it a highly attractive starting point for medicinal chemistry campaigns. Future research in this area will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into preclinical and clinical development. The continued exploration of this versatile heterocycle holds great promise for addressing unmet medical needs across a range of diseases.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. ijper.org [ijper.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Analysis of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole

Foreword: The Imperative of Structural Verification in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the 1,2,4-oxadiazole scaffold is a privileged heterocycle, valued for its metabolic stability and its role as a versatile bioisostere.[1][2] The compound 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole represents a key synthetic intermediate, a molecular linchpin whose reactive bromomethyl handle allows for facile elaboration into a diverse library of potential therapeutic agents. The absolute certainty of its structure is not merely an academic exercise; it is the bedrock upon which subsequent synthetic campaigns and structure-activity relationship (SAR) studies are built.

This technical guide provides an in-depth exploration of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this pivotal building block. We will move beyond rote data reporting, delving into the causality behind the observed spectral features and the rationale for our analytical choices, thereby providing a robust, self-validating framework for its characterization.

Molecular Architecture and Analytical Blueprint

Before delving into the spectral data, it is essential to visualize the molecule's structure and establish a clear analytical workflow. The numbering convention used throughout this guide is presented below.

Figure 1: Structure and numbering of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole.

Our analytical approach is a tripartite validation, where each spectroscopic method provides a unique and complementary piece of the structural puzzle.

Figure 2: A workflow for the integrated spectroscopic validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal.[3]

-

Internal Standard: Add tetramethylsilane (TMS) to the solution, which serves as the internal reference standard, with its signal defined as 0.00 ppm.[4][5]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are sufficient for routine characterization.

¹H NMR Analysis: Proton Environments

The ¹H NMR spectrum provides a quantitative map of the different types of protons. The key is to understand how the electronic environment of each proton influences its resonance frequency (chemical shift).

-

Aromatic Protons (H8-H12): The five protons on the benzyl group's phenyl ring are expected to appear in the aromatic region, typically between δ 7.20-7.40 ppm . Their proximity to the electron-withdrawing oxadiazole ring may cause slight deshielding. The signals will likely appear as a complex multiplet due to overlapping coupling patterns.

-

Benzylic Protons (H6): The two protons of the CH₂ group connecting the phenyl and oxadiazole rings are in a "benzylic" position. These protons are deshielded by the adjacent aromatic system and the heterocyclic ring. A sharp singlet is expected around δ 4.15 ppm .

-

Bromomethyl Protons (H13): The two protons of the CH₂Br group are significantly deshielded by the strong electron-withdrawing inductive effect of the bromine atom and the adjacent oxadiazole ring.[6] This results in a characteristic downfield shift, appearing as a sharp singlet around δ 4.60 ppm . The resonance of bromomethyl protons is typically observed in the δ 3.4–4.7 ppm region.[6]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₇-C₁₂) | 7.20 - 7.40 | Multiplet | 5H |

| Bromomethyl (-CH₂Br) | ~ 4.60 | Singlet | 2H |

| Benzylic (-CH₂-Ph) | ~ 4.15 | Singlet | 2H |

Table 1: Predicted ¹H NMR Data for 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole in CDCl₃.

¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

-

Oxadiazole Carbons (C3 & C5): These carbons are part of a heteroaromatic system and are significantly deshielded, appearing far downfield. Based on data for similar 1,2,4-oxadiazoles, C5 (bonded to the bromomethyl group) is expected around δ 175-178 ppm , while C3 (bonded to the benzyl group) should appear around δ 168-170 ppm .[7]

-

Aromatic Carbons (C7-C12): The six carbons of the phenyl ring will resonate in the typical aromatic region of δ 127-135 ppm . The ipso-carbon (C7), directly attached to the benzylic carbon, may be slightly broader and at the downfield end of this range.

-

Benzylic Carbon (C6): This sp³-hybridized carbon is attached to two electron-withdrawing groups (phenyl and oxadiazole), placing its resonance around δ 30-35 ppm .

-

Bromomethyl Carbon (C13): The carbon atom directly bonded to the highly electronegative bromine atom will be significantly deshielded, with an expected chemical shift in the range of δ 25-30 ppm .

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C5 (Oxadiazole) | 175 - 178 |

| C3 (Oxadiazole) | 168 - 170 |

| C7-C12 (Aromatic) | 127 - 135 |

| C6 (Benzylic) | 30 - 35 |

| C13 (Bromomethyl) | 25 - 30 |

Table 2: Predicted ¹³C NMR Data for 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole in CDCl₃.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Experimental Protocol: FT-IR

A common and reliable method for solid samples is the potassium bromide (KBr) pellet technique.

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder using an agate mortar and pestle.[9]

-

Pellet Formation: Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[10]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[9]

IR Spectrum Interpretation

The IR spectrum is analyzed by correlating absorption bands (peaks) with specific bond vibrations.

-

Aromatic C-H Stretch: A sharp band appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ) is characteristic of the C-H stretching vibrations on the phenyl ring.

-

Aliphatic C-H Stretch: The C-H stretching of the benzylic and bromomethyl CH₂ groups will appear just below 3000 cm⁻¹ (typically 2920-2960 cm⁻¹ ).

-

C=N Stretch (Oxadiazole Ring): The carbon-nitrogen double bond within the oxadiazole ring is a key diagnostic feature, expected to show a strong absorption in the 1610-1640 cm⁻¹ region.[8]

-

C-O-C Stretch (Oxadiazole Ring): The stretching vibrations of the C-O-C linkage within the heterocyclic ring typically appear in the fingerprint region, around 1000-1250 cm⁻¹ .[8]

-

C-Br Stretch: The carbon-bromine bond vibration is found at low frequencies, typically in the 500-600 cm⁻¹ range. Its presence confirms the bromomethyl functionality.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2920 - 2960 | Medium |

| C=N Stretch (Oxadiazole) | 1610 - 1640 | Strong |

| C-O-C Stretch (Oxadiazole) | 1000 - 1250 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Table 3: Key Predicted IR Absorption Frequencies for 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and a fragmentation pattern that acts as a molecular fingerprint, offering clues to its structure.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a classic and effective "hard" ionization technique for relatively small, volatile organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the gaseous sample molecules with high-energy electrons (~70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[11]

-

Analysis: The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[12]

Mass Spectrum Interpretation

-

Molecular Ion Peak (M⁺•): The molecular formula is C₁₀H₉BrN₂O. The key feature here is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. This will result in two molecular ion peaks of nearly equal intensity: one for [C₁₀H₉⁷⁹BrN₂O]⁺• at m/z 252 and one for [C₁₀H₉⁸¹BrN₂O]⁺• at m/z 254 . This characteristic "M" and "M+2" pattern is definitive proof of the presence of one bromine atom.

-

Key Fragmentation Pathways: The high energy of EI causes the molecular ion to fragment in predictable ways.[13]

-

Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a prominent fragment ion at m/z 173 ([M-Br]⁺).

-

Tropylium Ion Formation: The most characteristic fragmentation for benzyl-containing compounds is the formation of the highly stable tropylium ion. Cleavage of the bond between the benzylic carbon and the oxadiazole ring will produce a fragment at m/z 91 ([C₇H₇]⁺). This is often the base peak (most intense peak) in the spectrum.[14]

-

Loss of Bromomethyl Radical: Cleavage of the bond between the oxadiazole C5 and the bromomethyl carbon can lead to the loss of a •CH₂Br radical, giving a fragment at m/z 159 .

-

Figure 3: Predicted major fragmentation pathways for 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole under Electron Ionization (EI).

Conclusion: An Unambiguous Structural Assignment

The power of this multi-technique approach lies in its synergy.

-

Mass Spectrometry confirms the correct molecular weight (252/254 amu) and the presence of a single bromine atom and a benzyl group.

-

IR Spectroscopy validates the existence of the key functional groups: the oxadiazole ring, the aromatic system, and the C-Br bond.

-

NMR Spectroscopy provides the final, definitive proof, mapping out the precise connectivity of the molecule. The distinct singlets for the benzylic and bromomethyl protons, combined with the aromatic signals and the downfield carbon signals of the heterocycle, create a unique spectral signature.

Together, these three pillars of spectroscopic analysis provide a comprehensive and self-validating dossier that unequivocally confirms the identity and purity of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole, enabling researchers to proceed with confidence in its application for the synthesis of novel chemical entities.

References

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). Available at: [Link]

-

Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. Available at: [Link]

-

American Chemical Society. (2026). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. Available at: [Link]

-

Gomółka, A., & Wróbel, Z. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(21), 6592. Available at: [Link]

-

Pace, A., & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337-4348. Available at: [Link]

-

ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Available at: [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

LibreTexts. (2022). Electron Ionization. Chemistry LibreTexts. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]

-

ResearchGate. (n.d.). Proposed mass fragmentation pattern of 5-Benzyl-1,3,4-oxadiazole-2-thiol (4). Available at: [Link]

-

LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

Taylor, P. J. (2000). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Therapeutic Drug Monitoring, 22(6), 643-647. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]

-

Bostrom, J., et al. (2021). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Journal of Medicinal Chemistry. Available at: [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Discovery of 1,3,4-Oxadiazole Derivatives with a Broad-Spectrum Antiparasitic Activity. Available at: [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). Available at: [Link]

-

Chem Help ASAP. (2018). mass spectrometry: tropylium ion [Video]. YouTube. Available at: [Link]

-

Traldi, P., et al. (1980). MASS SPECTROMETRY OF OXAZOLES. Heterocycles, 14(6), 761-769. Available at: [Link]

-

Gándara-Loe, J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 487-493. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Available at: [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Available at: [Link]

-

Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube. Available at: [Link]

-

Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. Available at: [Link]

-

ResearchGate. (n.d.). Non-symmetrical 1,3,4-oxadiazole derivatives: Synthesis, characterization, and computational study of their optical properties. Available at: [Link]

-

Watson, D. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International. Available at: [Link]

-

National Institutes of Health. (2021). Synthesis and Screening of New[1][8][15]Oxadiazole,[1][7][8]Triazole, and[1][7][8]Triazolo[4,3-b][1][7][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Available at: [Link]

-

University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

-

ResearchGate. (n.d.). Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4-Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles. Available at: [Link]

-

University College London. (n.d.). Chemical shifts. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Available at: [Link]

-

PubMed. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available at: [Link]

-

ER Publications. (n.d.). Preparation, characterization and X-Ray powder diffraction (XRD) study of some complexes containg oxadiazole moiety. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. (PDF) The new era of 1,2,4-oxadiazoles [academia.edu]

- 3. NMR用溶媒 [sigmaaldrich.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. journalspub.com [journalspub.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rroij.com [rroij.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide focuses on a specific, highly reactive derivative, 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole, and explores its potential as a covalent inhibitor of various therapeutic targets. The presence of the electrophilic bromomethyl group strongly suggests a mechanism of action involving the formation of a covalent bond with nucleophilic residues in target proteins, leading to irreversible inhibition. This guide synthesizes the current understanding of 1,2,4-oxadiazole pharmacology and the principles of covalent drug design to propose and detail the investigation of several high-potential therapeutic target classes, including protein kinases, histone deacetylases, and cholinesterases. For each proposed target, we provide a scientific rationale, detailed experimental protocols for validation, and a discussion of the potential therapeutic implications.

Introduction: The Promise of a Covalent Oxadiazole

The five-membered 1,2,4-oxadiazole ring is a bioisostere of amides and esters, offering enhanced metabolic stability and a versatile scaffold for drug design[1]. Derivatives of this heterocycle have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties[1][2]. The subject of this guide, 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole, combines the established pharmacological potential of the benzyl-substituted oxadiazole core with a reactive bromomethyl "warhead." This structural feature positions the molecule as a prime candidate for a targeted covalent inhibitor.

Covalent inhibitors offer distinct advantages over their non-covalent counterparts, including prolonged duration of action and the potential to target proteins with shallow binding pockets[3]. The bromomethyl group is a potent electrophile capable of reacting with nucleophilic amino acid residues such as cysteine, serine, and histidine within a protein's active or allosteric site, leading to irreversible modulation of its function. This guide will explore the most promising therapeutic targets for this molecule based on the known activities of structurally related compounds and the principles of covalent drug discovery.

The Covalent Mechanism of Action: A Targeted Approach

The central hypothesis for the therapeutic potential of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole is its function as a covalent inhibitor. The benzyl group at the 3-position is predicted to mediate initial non-covalent binding to a specific protein target, orienting the reactive 5-(bromomethyl) group for a subsequent covalent reaction with a nearby nucleophilic residue.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label="Proposed covalent inhibition mechanism."; fontsize=10; }

Caption: Proposed covalent inhibition mechanism of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole.

Potential Therapeutic Target Classes

Based on the extensive literature on 1,2,4-oxadiazole derivatives and covalent inhibitors, we have identified three primary classes of high-potential therapeutic targets for 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole.

Protein Kinases in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer[4]. Covalent inhibitors have proven to be a highly successful strategy for targeting kinases, with several approved drugs for various cancers[4]. The 1,2,4-oxadiazole scaffold has been incorporated into numerous kinase inhibitors, including those targeting EGFR and BRAF[4].

Rationale for Targeting: The benzyl group of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole can potentially bind to the hydrophobic pocket of the ATP-binding site of various kinases. The subsequent covalent modification of a nearby cysteine residue can lead to potent and selective inhibition.

Potential Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many cancers, particularly non-small cell lung cancer. Several 1,2,4-oxadiazole derivatives have been developed as EGFR inhibitors[5]. A cysteine residue (Cys797) in the active site is a common target for covalent inhibitors.

-

Bruton's Tyrosine Kinase (BTK): A critical enzyme in B-cell signaling and a validated target in B-cell malignancies. Ibrutinib, a successful covalent BTK inhibitor, targets a cysteine residue (Cys481).

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Oxadiazole-containing compounds have shown promise as VEGFR2 inhibitors[6].

Experimental Protocol: Validation of Kinase Inhibition

-

In Vitro Kinase Assay:

-

Objective: To determine the direct inhibitory activity of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole against a panel of purified kinases.

-

Methodology:

-

Recombinant human kinases (e.g., EGFR, BTK, VEGFR-2) are incubated with varying concentrations of the test compound.

-

A kinase-specific substrate and ATP are added to initiate the phosphorylation reaction.

-

The extent of phosphorylation is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence-based assay.

-

IC50 values are calculated from the dose-response curves.

-

-

-

Mass Spectrometry for Covalent Adduct Formation:

-

Objective: To confirm the covalent binding of the compound to the target kinase.

-

Methodology:

-

The target kinase is incubated with an excess of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole.

-

The protein is then subjected to intact protein mass spectrometry (e.g., LC-ESI-MS) to detect the mass shift corresponding to the covalent adduction of the compound.

-

To identify the specific site of modification, the protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS).

-

-

-

Cell-Based Assays:

-

Objective: To assess the compound's ability to inhibit kinase signaling in a cellular context.

-

Methodology:

-

Cancer cell lines with known kinase dependencies (e.g., A549 for EGFR) are treated with the compound.

-

Cell lysates are analyzed by Western blotting using antibodies specific for the phosphorylated forms of downstream signaling proteins (e.g., p-AKT, p-ERK).

-

Cell viability and apoptosis assays (e.g., MTT, Annexin V staining) are performed to determine the functional consequences of kinase inhibition.

-

-

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label="Workflow for validating kinase inhibition."; fontsize=10; }

Caption: Workflow for validating the inhibition of a protein kinase target.

Histone Deacetylases (HDACs) in Epigenetic Regulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents[7]. Several 1,2,4-oxadiazole-containing compounds have been reported as potent HDAC inhibitors[8].

Rationale for Targeting: The active site of HDACs contains a zinc ion that is essential for catalysis. The 1,2,4-oxadiazole ring can act as a zinc-binding group, and the benzyl moiety can provide additional interactions within the active site. The bromomethyl group could covalently modify a nearby nucleophilic residue, leading to irreversible inhibition.

Potential HDAC Targets:

-

Class I HDACs (HDAC1, 2, 3): These are primarily localized in the nucleus and are key regulators of gene expression.

-

HDAC6: A unique cytoplasmic HDAC that deacetylates non-histone proteins like α-tubulin, playing a role in cell motility and protein degradation.

Experimental Protocol: Validation of HDAC Inhibition

-

In Vitro HDAC Activity Assay:

-

Objective: To measure the inhibitory effect of the compound on the activity of purified HDAC isoforms.

-

Methodology:

-

Recombinant human HDAC enzymes are incubated with the test compound.

-

A fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) is added.

-